

How to dissolve ENMD-547 hydrobromide for experiments

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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334

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Technical Support Center: ENMD-1068 Hydrobromide

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of ENMD-1068 hydrobromide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-1068 hydrobromide?

A1: ENMD-1068 hydrobromide is the hydrobromide salt of ENMD-1068, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). It is utilized in research to investigate the role of PAR2 in various physiological and pathological processes, including inflammation, pain, and fibrosis.

Q2: What is the primary solvent for dissolving ENMD-1068 hydrobromide?

A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing concentrated stock solutions of ENMD-1068 hydrobromide.[1]

Q3: How should stock solutions of ENMD-1068 hydrobromide be stored?







A3: Concentrated stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q4: What is the mechanism of action of ENMD-1068?

A4: ENMD-1068 functions as a competitive antagonist of PAR2. PAR2 is a G protein-coupled receptor (GPCR) that is activated by serine proteases. Upon activation, PAR2 initiates downstream signaling cascades, including the TGF-β1/Smad pathway, which is involved in inflammation and fibrosis. ENMD-1068 blocks the activation of PAR2, thereby inhibiting these downstream effects.[2]

Troubleshooting Guide



Issue	Possible Cause	Recommendation
Precipitation upon dilution of DMSO stock solution in aqueous buffer.	The final concentration of the compound exceeds its aqueous solubility. The final percentage of DMSO is too low to maintain solubility.	Decrease the final concentration of the compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system, typically ≤0.1% for cell-based assays). [1] Consider using a vehicle containing co-solvents like PEG300 or Tween-80 for in vivo studies.[3]
Compound appears difficult to dissolve in DMSO.	Insufficient mixing or sonication. The compound may have formed aggregates.	Vortex the solution for several minutes. Gentle warming (to no more than 37°C) or sonication in a water bath can aid dissolution. Ensure the DMSO is of high purity and anhydrous.
Inconsistent experimental results.	Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution.	Always use freshly prepared working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the concentration of your stock solution using a spectrophotometric method if possible.

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

Weighing the Compound: Accurately weigh the required amount of ENMD-1068
 hydrobromide powder (Molecular Weight: 364.32 g/mol) in a sterile microcentrifuge tube.[1]



- Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.64 mg of ENMD-1068 hydrobromide in 1 mL of DMSO.
- Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes.
- Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Preparation of Working Solutions for In Vitro Cell-Based Assays

- Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
- Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
- DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function (typically ≤0.1%).[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Preparation of a Formulation for In Vivo Intraperitoneal (i.p.) Injection

This protocol is adapted from a method for the hydrochloride salt and is likely suitable for the hydrobromide salt.[3]

- Initial Dilution: Start with a concentrated stock solution of ENMD-1068 hydrobromide in DMSO (e.g., 50 mg/mL).
- Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring complete mixing after each addition:
 - 400 μL PEG300
 - 50 μL Tween-80



- Adding the Drug: Add 100 μ L of the 50 mg/mL ENMD-1068 hydrobromide DMSO stock solution to the vehicle and mix thoroughly.
- Final Dilution: Add 450 μ L of sterile saline to bring the total volume to 1 mL. This will result in a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Administration: The resulting solution is a suspension suitable for intraperitoneal injection.

Data Summary

Solubility of ENMD-1068 Hydrobromide

Solvent	Solubility	Notes
DMSO	Soluble	Recommended for stock solutions. A 10 mM solution is readily achievable.
Ethanol	Not specified	Solubility data is not readily available.
Water	Not specified	Expected to have low aqueous solubility.

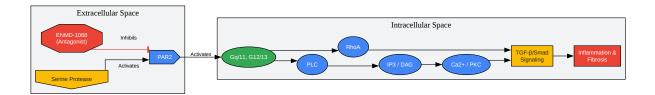
Formulation for In Vivo Use (Suspension)[3]

Volume/Amount	Final Concentration
5 mg	5 mg/mL
100 μL	10%
400 μL	40%
50 μL	5%
450 μL	45%
	5 mg 100 μL 400 μL 50 μL



Signaling Pathway

The following diagram illustrates the signaling pathway of Protease-Activated Receptor 2 (PAR2) and the inhibitory action of ENMD-1068.



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Caption: PAR2 signaling pathway and the inhibitory effect of ENMD-1068.

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References

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